2-(2-Aminophenylsulfonyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKPWWFWUIVDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 2 2 Aminophenylsulfonyl Acetic Acid
Established Synthetic Pathways to 2-(2-Aminophenylsulfonyl)acetic Acid and its Analogs
The construction of the this compound scaffold can be approached through direct, linear sequences or more convergent strategies like multicomponent reactions. Each approach offers distinct advantages regarding efficiency, scalability, and access to structural analogs.
Direct synthesis typically involves a stepwise construction of the molecule, focusing on the formation of the key carbon-sulfur and sulfur-nitrogen bonds. A common and classical approach to forming the sulfonamide linkage is the reaction of a sulfonyl chloride with an amine. researchgate.net While no single, standardized route for the title compound is ubiquitously cited, plausible pathways can be constructed from well-established transformations in organic chemistry.
One logical pathway begins with a suitable ortho-substituted nitrobenzene precursor. For instance, 2-nitrobenzenesulfonyl chloride can be reacted with the enolate of an acetic acid ester, such as ethyl acetate (B1210297). This is followed by hydrolysis of the ester and reduction of the nitro group to yield the final aminophenylsulfonyl acetic acid.
An alternative direct approach involves building the molecule from 2-aminothiophenol. This route would entail:
S-Alkylation: Reaction of 2-aminothiophenol with a haloacetic acid derivative (e.g., ethyl bromoacetate) to form a sulfide intermediate, 2-(2-aminophenylthio)acetic acid.
Oxidation: Subsequent oxidation of the sulfide to the corresponding sulfone. This oxidation is a critical step and can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or Oxone®. tandfonline.com This method avoids the direct use of sulfonyl chlorides, which can be hydrolytically unstable.
The synthesis of related phenylsulfonyl acetic acid derivatives has been explored, providing a framework for this approach. These syntheses confirm the viability of constructing the sulfonyl acetic acid moiety as a key step. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical alternative to linear synthesis. acs.orgresearchgate.net While a specific MCR for this compound is not prominently documented, a hypothetical strategy can be designed based on modern sulfonylation methodologies.
Recent advances include three-component reactions for arylsulfonylation, which can involve aryl boronic acids, a sulfur dioxide surrogate (like DABSO or potassium metabisulfite), and a third component in a palladium-catalyzed process. acs.org A potential MCR for the target molecule could involve:
An ortho-amino-substituted aryl boronic acid.
A sulfur dioxide surrogate to introduce the SO2 group.
An α-haloacetate as the third component to build the acetic acid side chain.
This approach would construct the C-S bond and incorporate the acetic acid moiety in a convergent fashion, potentially reducing the number of steps and purification procedures compared to linear syntheses. researchgate.net
Table 1: Comparison of Synthetic Strategies
| Feature | Direct Synthesis (e.g., Oxidation Route) | Multicomponent Reaction (Hypothetical) |
|---|---|---|
| Starting Materials | 2-Aminothiophenol, Haloacetic acid ester | 2-Aminophenylboronic acid, SO2 surrogate, Haloacetate |
| Key Steps | S-Alkylation, Oxidation, (Hydrolysis) | One-pot C-S bond formation and alkylation |
| Efficiency | Stepwise, may require isolation of intermediates | High step and atom economy |
| Versatility | Good for specific target synthesis | Excellent for generating a library of analogs |
| Known Precedent | Based on established, reliable reactions tandfonline.com | Based on advanced catalytic methodologies acs.org |
Precursor and Intermediate Chemistry in this compound Synthesis
The success of any synthetic route is highly dependent on the availability and reactivity of its precursors and intermediates. For this compound, the key starting material is typically a functionalized aniline (B41778) derivative.
2-Aminobenzenesulfonyl Chloride: This is a crucial precursor for syntheses that rely on forming a sulfonamide or related linkage. Its own synthesis presents challenges due to the presence of the reactive amino group.
Direct Chlorosulfonation: Reacting aniline with chlorosulfonic acid is a common method for producing sulfonyl chlorides. However, this can lead to a mixture of ortho and para isomers and potential side reactions with the amino group. smolecule.com
From Sulfonic Acids: An alternative is the conversion of 2-aminobenzenesulfonic acid (orthanilic acid) to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.
Sandmeyer-type Reaction: A modified Sandmeyer reaction, reacting the diazonium salt of an aniline with sulfur dioxide in the presence of copper salts, provides a reliable method for producing aryl sulfonyl chlorides. acs.org
The dual functionality of 2-aminobenzenesulfonyl chloride, with its electrophilic sulfonyl chloride group and the nucleophilic (or diazotizable) amino group, makes it a versatile intermediate for constructing a wide range of pharmaceuticals and other complex molecules.
2-(2-Aminophenylthio)acetic Acid: This compound is the key intermediate in the S-alkylation/oxidation pathway. It is formed by the nucleophilic substitution of a haloacetate by 2-aminothiophenol. The stability and purification of this intermediate are critical before proceeding to the oxidation step. The presence of both an amine and a carboxylic acid (after hydrolysis) makes it an amphoteric molecule.
Optimization of Synthetic Conditions for Research-Scale Production
Optimizing reaction conditions is essential for maximizing yield, minimizing impurities, and ensuring reproducibility. For a multi-step synthesis of this compound, each step requires careful tuning.
Consider the oxidation of the 2-(2-aminophenylthio)acetic acid intermediate. Key parameters for optimization include:
Oxidizing Agent: The choice of oxidant is crucial. While strong oxidants can be effective, they may also lead to over-oxidation or degradation of the aniline ring. Milder, more controlled oxidants like hydrogen peroxide in an acidic medium or buffered Oxone® are often preferred.
Solvent: The solvent must be compatible with both the substrate and the oxidant and should facilitate the reaction while minimizing side products. Acetic acid is often used for H2O2 oxidations. tandfonline.com
Temperature: Sulfide oxidations are exothermic. Temperature control is vital to prevent runaway reactions and improve selectivity. Reactions are often initiated at low temperatures (e.g., 0-5 °C) and allowed to warm gradually. mdpi.com
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary to determine the optimal reaction time, ensuring complete conversion without significant product degradation.
Table 2: Hypothetical Optimization of the Oxidation of 2-(2-Aminophenylthio)acetic Acid
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 30% H2O2 (2.2 eq) | Acetic Acid | 25 | 12 | 65 |
| 2 | 30% H2O2 (2.2 eq) | Acetic Acid | 50 | 4 | 78 |
| 3 | 30% H2O2 (3.0 eq) | Acetic Acid | 50 | 4 | 82 |
| 4 | Oxone® (2.1 eq) | Methanol/Water | 25 | 6 | 85 |
| 5 | Oxone® (2.1 eq) | Acetonitrile (B52724)/Water | 25 | 6 | 75 |
Application of Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. tandfonline.com The synthesis of sulfonamides, including the target compound, can be made more sustainable through several approaches.
Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with more benign alternatives like water, ethanol (B145695), or deep eutectic solvents (DESs) can significantly reduce the environmental footprint. researchgate.net For example, the reaction of sulfonyl chlorides with amines can be performed effectively in DESs like choline chloride/glycerol, often at room temperature. researchgate.net
Catalytic Methods: Developing catalytic routes avoids the use of stoichiometric reagents that generate significant waste. A novel method for coupling sulfonamides and alcohols utilizes a magnetite-immobilized nano-ruthenium catalyst, which proceeds with high selectivity, produces only water as a byproduct, and is magnetically recoverable for reuse. acs.org
Mechanochemistry: Performing reactions in a ball mill without any solvent (mechanosynthesis) is a powerful green chemistry tool. A solvent-free, one-pot mechanochemical process has been developed for sulfonamide synthesis, involving the oxidation of disulfides to sulfonyl chlorides followed by amination. rsc.org This method eliminates solvent use for both the reaction and, in many cases, the purification.
Atom Economy: Multicomponent reactions inherently align with green chemistry principles by maximizing the incorporation of atoms from the reactants into the final product, thus minimizing waste. researchgate.net
Table 3: Comparison of Traditional vs. Green Synthetic Methods for Sulfonamide Formation
| Parameter | Traditional Method | Green Alternative (e.g., Mechanosynthesis rsc.org) |
|---|---|---|
| Solvent | Dichloromethane, Pyridine | Solvent-free (Ball mill) |
| Reagents | Isolated Sulfonyl Chloride | In-situ generated from Disulfide |
| Energy Input | Often requires heating/reflux | Mechanical energy |
| Workup | Aqueous extraction, Chromatography | Simple filtration |
| Waste Generation | High (solvent, byproducts) | Minimal |
Derivatization Strategies for 2 2 Aminophenylsulfonyl Acetic Acid in Research
Chemical Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a primary target for derivatization due to its versatile reactivity. Common modifications include esterification and amidation, which can significantly alter the compound's polarity, solubility, and ability to interact with biological targets. aklectures.com
Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. This can be achieved through various methods, most notably the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst such as Amberlyst 36. libretexts.orgdergipark.org.tr This reaction is reversible, and to drive it towards the ester product, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org The synthesis of esters like 2-ethylhexyl acetate (B1210297) from acetic acid highlights the industrial applicability of this reaction. dergipark.org.tr The choice of alcohol (e.g., methanol, ethanol (B145695), isopentyl alcohol) allows for the production of a wide array of esters with varying properties, from simple methyl and ethyl esters to more complex derivatives used as flavor compounds. libretexts.orgresearchgate.net
Amidation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride, or by using a coupling reagent. The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide from a protected glycine (B1666218) derivative using a coupling reagent illustrates a common approach to amide bond formation. google.com Similarly, research on the synthesis of acetamidosulfonamide derivatives demonstrates the formation of amides from corresponding carboxylic acids. researchgate.netnih.gov This modification introduces a hydrogen bond donor (in primary and secondary amides) and can significantly impact the molecule's binding characteristics and metabolic stability.
Derivatization of the Amino Functionality
The primary aromatic amino group on the phenyl ring is another key site for derivatization, with acylation being one of the most common modifications.
Acylation: The amino group can be readily acylated using acylating agents such as acetic anhydride (B1165640) or acyl chlorides. aklectures.comresearchgate.net This reaction converts the primary amine into a secondary amide (an acetamide (B32628) in the case of acetic anhydride). Studies on the acylation of other aminosulfonic acids, like sulfanilic acid, show that the reaction can proceed efficiently with acetic anhydride. google.com In molecules with multiple amino groups, selective acylation can often be achieved by controlling the reaction pH, as the basicity of different amino groups can vary. google.com Acylation of the amino group neutralizes its basicity and introduces a carbonyl group, which can serve as a hydrogen bond acceptor, thereby altering the molecule's interaction with biological receptors.
Structural Modifications of the Phenylsulfonyl Core
Altering the central phenylsulfonyl scaffold is a more advanced strategy used to fine-tune molecular properties. This can involve substitutions on the phenyl ring or, more fundamentally, bioisosteric replacement of the entire functional group.
Ring Substitution: Introducing substituents onto the phenyl ring is a classic medicinal chemistry tactic to modulate lipophilicity, electronic properties, and metabolic stability. The principles of molecular modification suggest that adding groups like halogens (e.g., fluorine, chlorine) or small alkyl groups can influence drug-target interactions and pharmacokinetics. cambridgemedchemconsulting.com For example, replacing a hydrogen with a fluorine atom can block sites of metabolic oxidation. cambridgemedchemconsulting.com
Bioisosteric Replacement: Bioisosteres are functional groups with similar physical or chemical properties that can produce broadly similar biological effects. nih.gov This strategy is used to improve potency, selectivity, toxicity profiles, or pharmacokinetics. cambridgemedchemconsulting.comnih.gov
Sulfonyl Group Replacement: The sulfonyl group itself can be replaced by other sulfur-based functionalities like sulfoximines or by non-sulfur groups such as phosphine (B1218219) oxides. nih.govchem-space.com Sulfoximines, in particular, have gained significant attention as bioisosteres for sulfones and sulfonamides in drug design. nih.gov
Phenyl Group Replacement: The phenyl ring can be replaced with nonclassical bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane. nih.gov In one antimalarial drug series, replacing a phenyl group with a BCP analogue resulted in a compound that was equipotent but showed significantly improved metabolic properties. nih.gov Such replacements can alter the geometry and electronic nature of the scaffold while maintaining key binding interactions.
Impact of Derivatization on Analytical Detection and Biological Activity
The derivatization strategies described above have profound impacts on both how the molecule is detected and quantified and its biological effects.
Impact on Analytical Detection: Chemical derivatization is a powerful tool to enhance the detectability of analytes in complex matrices. chromatographyonline.com
For HPLC: The primary amino group of 2-(2-aminophenylsulfonyl)acetic acid or its derivatives can be reacted with a fluorogenic reagent like fluorescamine. This pre-column derivatization yields a highly fluorescent product, enabling sensitive and selective detection using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). nih.govresearchgate.net This method is commonly used for the analysis of sulfonamides in various samples. nih.govresearchgate.net
For Gas Chromatography (GC): The inherent non-volatility of the parent compound makes it unsuitable for direct GC analysis. However, derivatization of the carboxylic acid to a more volatile ester, combined with silylation or acylation of the amino group, can render the molecule amenable to GC-Mass Spectrometry (GC-MS) analysis. chromatographyonline.com
Impact on Biological Activity: The primary goal of derivatization in drug discovery is to optimize biological activity. Research on compounds with phenylsulfonyl and related scaffolds has shown that these modifications can lead to potent biological agents.
Enzyme and Receptor Inhibition: Synthesis of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives produced potent thromboxane (B8750289) A(2) receptor antagonists, with one compound showing an IC₅₀ value of 0.48 nM. nih.gov In another study, hybridization of a phenylsulfonyl furoxan moiety with another pharmacophore led to potent anti-tumor agents with IC₅₀ values as low as 0.008 to 0.021 μM against various cancer cell lines. nih.gov
Antioxidant and Other Activities: A series of synthesized acetamidosulfonamide derivatives exhibited significant antioxidant activities. nih.govresearchgate.net The broader class of sulfonamides, which includes the this compound core, is known for a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities. researchgate.net These studies underscore that derivatization of the core structure, the amino group, and other functionalities is a validated strategy for discovering and optimizing biologically active compounds.
Biological Activity and Mechanistic Investigations of 2 2 Aminophenylsulfonyl Acetic Acid and Its Derivatives
Enzyme Inhibition Profiles and Kinetics of 2-(2-Aminophenylsulfonyl)acetic Acid and Its Derivatives
The study of how this compound and its related compounds interact with and inhibit enzymes is a critical area of research for understanding their therapeutic potential. This section explores the specific enzymes targeted by these compounds and the nature of their inhibitory action.
Inhibition of Key Metabolic Enzymes (e.g., dihydropteroate (B1496061) synthase)
Sulfonamides, a class of compounds to which this compound belongs, are well-known for their antimicrobial effects, which stem from their ability to inhibit dihydropteroate synthase (DHPS). nih.govnih.gov This enzyme is crucial in the folate biosynthesis pathway of many microorganisms. nih.gov It catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyldihydropterin pyrophosphate to form 7,8-dihydropteroate. nih.gov By mimicking the structure of pABA, sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid. nih.gov This, in turn, disrupts the production of essential precursors for DNA synthesis, ultimately leading to the cessation of microbial growth. nih.gov
While direct studies on this compound's inhibition of DHPS are not extensively detailed in the provided results, the general mechanism of sulfonamides provides a strong basis for its expected activity. The inhibitory potency of different sulfonamides can vary, as seen with sulfathiazole (B1682510) and dapsone (B1669823) being more potent inhibitors of DHPS than sulfadoxine. nih.gov
Modulation of Signaling Pathway-Related Enzymes (e.g., STAT3, Cyclooxygenase-II)
STAT3 Inhibition:
Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a significant target for cancer therapy due to its role in tumor cell survival and proliferation. nih.govnih.gov Aberrant STAT3 activation is common in many cancers. nih.gov Research has shown that naphthalene (B1677914) sulfonamide derivatives can inhibit STAT3 phosphorylation, leading to apoptosis in cancer cells. nih.gov While not directly this compound, these findings suggest that the sulfonamide scaffold is a viable starting point for developing STAT3 inhibitors. nih.gov Inhibition of STAT3 signaling has been shown to induce apoptosis and decrease the expression of survivin, an inhibitor of apoptosis protein. nih.gov
Cyclooxygenase-II (COX-2) Inhibition:
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by producing prostaglandins. nih.govcapes.gov.br Selective inhibition of COX-2 is a therapeutic strategy for inflammatory conditions. nih.govnih.gov Some non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. nih.gov For instance, aspirin (B1665792) works by irreversibly acetylating a serine residue in the active site of COX enzymes. nih.gov While specific data on this compound's direct inhibition of COX-2 is not available in the provided results, the structural features of some known COX-2 inhibitors contain moieties that could be conceptually related. The development of selective COX-2 inhibitors is an active area of research. nih.govcapes.gov.br
Receptor Binding and Ligand-Target Interactions
The biological activities of this compound and its derivatives are often rooted in their specific interactions with various biological targets. Molecular docking studies and in vitro enzyme assays have revealed that these compounds can bind to the active sites of several key proteins.
For instance, certain hydrazinyl-thiazole derivatives have been investigated for their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Docking results have shown that these compounds can form essential interaction bonds with VEGFR-2, which is consistent with in vitro enzyme assay results. researchgate.net Similarly, some indole-aryl amide derivatives have been evaluated as opioid ligands, with certain compounds showing affinity for the κ-opioid receptor (κ-OR) in the low micromolar range. mdpi.com
In the context of apoptosis regulation, the Bcl-2 family of proteins has been identified as a target. Acylsulfonamide derivatives have been shown to disrupt the interaction between Bcl-XL and the pro-apoptotic protein Bad. scispace.com These interactions are mediated by the insertion of the BH3 domain of pro-death proteins into the hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2 and Bcl-XL. scispace.com Structural analysis of the Bcl-2/BAX protein-protein interface reveals a binding cavity where ligands can interact with key residues such as Phe104, Arg107, Tyr108, Asn143, Gly145, and Arg146. biorxiv.org
Furthermore, derivatives have been designed to target microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov Virtual screening and subsequent synthesis identified 2-(thiophen-2-yl)acetic acid derivatives as potential inhibitors that fit into the enzyme's binding site. nih.gov Other studies have identified N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs). This compound is believed to form an electrostatic interaction between its protonatable nitrogen atom and the conserved aspartic acid residue (Asp 3.32) of these receptors. nih.gov
Cellular Activity in Preclinical Research Models
Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. The cytotoxic potential of these compounds is typically evaluated using the MTT assay, with results expressed as the 50% inhibitory concentration (IC₅₀).
Thiazole derivatives, for example, have shown notable potency. One such compound induced cell cycle arrest in the S phase for HCT-116 (colon) and HeLa (cervical) cancer cell lines, and in the G2/M phase for the MCF-7 (breast) cancer cell line. researchgate.net This cell cycle arrest was accompanied by the induction of apoptosis, as indicated by a high BAX/BCL-2 ratio. researchgate.net Similarly, 2-amino thiophene (B33073) derivatives demonstrated cytostatic and antiproliferative effects in HeLa and PANC-1 (pancreatic) cell lines, with activity comparable to or higher than the standard drug doxorubicin. nih.gov These thiophene compounds were found to interfere with the progression of the cell cycle, thereby inhibiting cell growth and multiplication. nih.gov
N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivatives have also been synthesized and tested. Among these, compounds with specific substitutions showed the best activity against HeLa, SKOV-3 (ovarian), and MCF-7 cancer cells, with IC₅₀ values below 10 µg/mL. nih.govmdpi.com Indole-aryl amide derivatives also exhibited good activity against several tumor cell lines, including HT29 (colon), HeLa, MCF7, and PC-3 (prostate). mdpi.com One particular compound from this series showed noteworthy selectivity towards HT29 cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis. mdpi.com
The table below summarizes the in vitro antiproliferative activities of selected derivatives against various human cancer cell lines.
| Compound Type/Derivative | Cancer Cell Line | IC₅₀ (µM or µg/mL) | Reference |
| Hydrazinyl-thiazole derivative (Compound 5) | HCT-116, HeLa, MCF-7, HepG2, HeP-2 | Potent activity reported | researchgate.net |
| 2-Amino thiophene derivative (6CN14) | HeLa, PANC-1 | High antiproliferative potential | nih.gov |
| 2-Amino thiophene derivative (7CN09) | HeLa, PANC-1 | High antiproliferative potential | nih.gov |
| N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide (16c) | SKOV-3, MCF-7 | IC₅₀ < 10 µg/mL | mdpi.com |
| N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide (16d) | HeLa, SKOV-3, MCF-7 | IC₅₀ < 10 µg/mL | mdpi.com |
| N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide (17a) | HeLa, MCF-7 | IC₅₀ < 10 µg/mL | mdpi.com |
| Indole-aryl amide derivative (Compound 2) | MCF-7, PC-3 | IC₅₀: 0.81 µM, 2.13 µM | mdpi.com |
| Indole-aryl amide derivative (Compound 4) | HT-29, HeLa, MCF-7 | IC₅₀: 0.96 µM, 1.87 µM, 0.84 µM | mdpi.com |
| Indole-aryl amide derivative (Compound 5) | HT-29, PC-3, Jurkat J6 | IC₅₀: 2.61 µM, 0.39 µM, 0.37 µM | mdpi.com |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116, BEL-7402 | IC₅₀: 5.9 nM, 7.8 nM | nih.gov |
| Bromo-substituted imidazo[4,5-b]pyridine (14) | Various | IC₅₀: 8.0 - 49.7 µM | researchgate.net |
Several derivatives of this compound have been shown to modulate inflammatory pathways in vitro. Their anti-inflammatory activity has been demonstrated through various assays, including the inhibition of key inflammatory enzymes and the reduction of inflammatory mediators.
Substituted 2-aminophenylacetic acids have been tested for their ability to inhibit prostaglandin synthetase, a key enzyme in the inflammatory cascade. nih.gov The presence of a 2-amino substituent was found to be beneficial for this inhibitory activity. nih.gov Similarly, substituted (2-phenoxyphenyl)acetic acids have also been described as having anti-inflammatory activity. nih.gov
In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7), certain derivatives have been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com The mechanism often involves the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are two major enzymes that produce the inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2), respectively. mdpi.com For example, a diamine-PEGylated oleanolic acid derivative demonstrated significant inhibition of NO production, with over 75% inhibition at a concentration of 1 µg/mL. mdpi.com
Quinazolinone-peptide hybrids derived from amino acids have also been evaluated for their in vitro anti-inflammatory activity using the human red blood cell membrane stabilization method. researchgate.net A derivative synthesized with arginine exhibited the highest activity at 71.6%. researchgate.net Additionally, 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles have shown good anti-inflammatory activity in the same assay, with some compounds showing effects comparable to the standard drug diclofenac (B195802) sodium. asianpubs.org
Derivatives of this compound have demonstrated a broad spectrum of in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The potency is often determined by measuring the minimum inhibitory concentration (MIC).
N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species, with MIC values as low as 1–4 µg/mL. nih.govmdpi.com Certain compounds in this series were particularly effective against clinical strains of methicillin-resistant S. aureus (MRSA) and also inhibited biofilm formation. nih.govmdpi.com Sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid have also shown satisfactory antibacterial activity against S. aureus, B. subtilis, E. coli, and P. vulgaris when compared to standard drugs like penicillin and ampicillin. yu.edu.jo
Other studies have highlighted the antibacterial potential of 2-mercaptobenzothiazole (B37678) derivatives, with some exhibiting significant activity against both Gram-positive and Gram-negative species, comparable to the standard drug levofloxacin. nih.gov Similarly, monocyclic beta-lactam derivatives have been found to possess strong antibacterial activity against a variety of Gram-negative bacteria. nih.gov Acetic acid itself, a simple carboxylic acid, is known to have antibacterial properties at low concentrations and can act synergistically with other agents against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. biorxiv.orgnih.gov
The table below presents the MIC values for selected derivatives against various bacterial strains.
| Compound Type/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide (16d, 16e) | Staphylococcus spp., Enterococcus spp. | 1-4 | nih.govmdpi.com |
| 4-((2-(2-(4-chloro-3-methyl)acetyl)hydrazineylidene)methyl)phenyl p-methyl benzenesulfonate (B1194179) (4b) | Enterococcus faecalis | 15.62 | researchgate.net |
| 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivative (BB8, BB9, BB10) | S. aureus, P. aeruginosa | Significant activity reported | jpionline.org |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | Growth inhibition zone: 15 mm | nih.gov |
| Auranofin (AF) | S. aureus | 0.25 - 2 µM | mdpi.com |
| Auranofin (AF) | S. epidermidis | ≤ 0.12 µM | mdpi.com |
| Minocycline | Stenotrophomonas maltophilia | Bacteriostatic | nih.gov |
| Tigecycline | Stenotrophomonas maltophilia | Bacteriostatic | nih.gov |
In addition to antibacterial effects, various derivatives have been evaluated for their in vitro antifungal efficacy against a range of pathogenic fungi, including Candida species and Aspergillus species.
A series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles demonstrated notable antifungal activity. nih.gov Two derivatives from this series showed high potency against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, which was more potent than the reference drug fluconazole. nih.gov One compound also exhibited high activity against Cryptococcus neoformans (MIC < 0.048 µg/mL) and moderate activity against Aspergillus niger and Aspergillus fumigatus. nih.gov
Arylsulfonamide-based compounds have also been screened for their activity against Candida species. nih.gov Some of these compounds showed fungistatic activity against all tested strains at concentrations between 0.125 and 1 mg/mL, while others displayed fungicidal effects against Candida glabrata. nih.gov N-acetylation of 2-aminobenzothiazoles produced compounds with moderate to good inhibitory activity against Penicillium notatum, C. albicans, A. niger, and A. flavus. distantreader.org Furthermore, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, specifically a 1,3-oxazole containing a phenyl group, showed an antimicrobial effect against the C. albicans 393 yeast strain. nih.gov
The table below summarizes the in vitro antifungal activities of selected derivatives.
| Compound Type/Derivative | Fungal Strain | MIC or Activity | Reference |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5d, 5e) | C. albicans, Candida spp. | 0.048 - 3.12 µg/mL | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Cryptococcus neoformans | < 0.048 µg/mL | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Aspergillus niger, A. fumigatus | 1.56 - 6.25 µg/mL | nih.gov |
| Arylsulfonamide (Compound 3) | Candida spp. | 0.125 - 1 mg/mL (Fungistatic) | nih.gov |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (S30A1) | A. flavus, C. albicans | Significant activity reported | distantreader.org |
| 1,3-oxazole derivative (6a) | C. albicans 393 | Growth inhibition zone: 8 mm | nih.gov |
Antimicrobial Efficacy (in vitro)
Antiparasitic Activity (e.g., antiplasmodial)
Protozoan parasites, much like certain bacteria, often cannot utilize pre-formed folic acid from their hosts and are dependent on their own de novo synthesis. nih.gov This pathway is therefore a key target for therapeutic intervention. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes a critical step in the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid. microbenotes.com By blocking this enzyme, sulfonamides disrupt the production of essential downstream metabolites required for DNA and RNA synthesis, ultimately leading to a cessation of parasite growth and replication. nih.govmicrobenotes.com
The effectiveness of sulfonamides has been particularly noted in the context of malaria, caused by parasites of the Plasmodium genus. For instance, sulfadoxine, a long-acting sulfonamide, has been a component of the combination therapy Fansidar (sulfadoxine/pyrimethamine) for the treatment of malaria. nih.gov The synergistic action of a sulfonamide with a dihydrofolate reductase (DHFR) inhibitor like pyrimethamine (B1678524) targets two different stages of the same metabolic pathway, enhancing efficacy and potentially delaying the development of resistance. nih.govnih.gov
Research into novel sulfonamide derivatives continues to explore their potential as antiprotozoal agents. For example, studies on novel dipeptide-sulfonamides have demonstrated significant in vivo antimalarial activity against Plasmodium berghei. nih.gov One such derivative, N-(2-(2,6-dimethylphenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide, exhibited a 79.89% inhibition of parasite growth, comparable to the standard drug artemether-lumefantrine. nih.govacs.org Similarly, certain pyrimidine-tethered spirochromane-based sulfonamide derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC50 values in the low micromolar range. nih.gov
The antiparasitic spectrum of sulfonamides and related sulfones like dapsone also extends to other protozoa, such as Pneumocystis jirovecii (formerly P. carinii), the causative agent of pneumocystis pneumonia, and Toxoplasma gondii. nih.govmdpi.com
Table 1: Examples of Antiparasitic Activity of Sulfonamide Derivatives This table presents data on various sulfonamide derivatives, as specific data for this compound was not found.
| Compound/Drug Combination | Target Organism | Activity Metric | Result | Reference(s) |
|---|---|---|---|---|
| Sulfadoxine/Pyrimethamine (Fansidar) | Plasmodium falciparum | Combination Therapy | Used in malaria treatment | nih.gov |
| Sulfamethoxazole, Sulfadiazine, Dapsone | Pneumocystis carinii | In vivo (rat model) | Active against P. carinii | nih.gov |
| N-(2-(2,6-dimethylphenylamino)-2-oxoethyl)-3-methyl-2-(4-nitrophenylsulfonamido)pentanamide | Plasmodium berghei | % Inhibition (in vivo) | 79.89% | nih.govacs.org |
| Pyrimidine-tethered sulfonamide (SZ14) | Plasmodium falciparum (CQ-resistant, W2) | IC50 | 2.84 µM | nih.gov |
| Pyrimidine-tethered sulfonamide (SZ9) | Plasmodium falciparum (CQ-resistant, W2) | IC50 | 3.22 µM | nih.gov |
Elucidation of Antimicrobial Mechanisms of Action
The primary mechanism of antimicrobial action for the sulfonamide class of compounds, including by extension this compound, is the inhibition of folic acid synthesis. nih.govopenstax.org This mechanism provides a selective toxicity profile, as humans obtain folic acid from their diet, whereas many bacteria must synthesize it de novo. nih.gov
The key steps in the bacterial folic acid synthesis pathway that are targeted by sulfonamides are as follows:
Competitive Inhibition of Dihydropteroate Synthase (DHPS): Sulfonamides are structural analogues of para-aminobenzoic acid (PABA). mdpi.comopenstax.org Due to this structural similarity, they compete with PABA for the active site of the bacterial enzyme dihydropteroate synthase. microbenotes.com
Blockade of Dihydropteroic Acid Formation: By binding to DHPS, sulfonamides prevent the condensation of PABA with dihydropteridine pyrophosphate, thus blocking the synthesis of dihydropteroic acid, a direct precursor to dihydrofolic acid. youtube.com
Disruption of Nucleic Acid Synthesis: The resulting depletion of dihydrofolic acid and its subsequent active form, tetrahydrofolic acid, halts the synthesis of purines and thymidine, which are essential building blocks for DNA and RNA. microbenotes.comopenstax.org This ultimately leads to the cessation of bacterial growth and replication, a bacteriostatic effect. nih.govmicrobenotes.com
This mechanism is broadly effective against a wide spectrum of Gram-positive and certain Gram-negative bacteria. mdpi.com However, the widespread use of sulfonamides has led to significant bacterial resistance. Resistance mechanisms typically involve mutations in the gene encoding for DHPS, which reduces the enzyme's affinity for sulfonamides, or the acquisition of alternative metabolic pathways for folic acid synthesis. nih.govmdpi.com
Table 2: Overview of the Antimicrobial Mechanism of Sulfonamides This table outlines the general mechanism for the sulfonamide class, as specific data for this compound was not found.
| Mechanistic Step | Description | Consequence | Reference(s) |
|---|---|---|---|
| Molecular Mimicry | Sulfonamides are structural analogues of para-aminobenzoic acid (PABA). | Allows for competitive binding to the active site of dihydropteroate synthase (DHPS). | mdpi.comopenstax.org |
| Enzyme Inhibition | Competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS). | Blocks the synthesis of dihydropteroic acid from PABA. | nih.govmicrobenotes.com |
| Metabolic Blockade | Interrupts the folic acid synthesis pathway. | Prevents the formation of dihydrofolic acid and subsequently tetrahydrofolic acid. | microbenotes.comyoutube.com |
| Inhibition of Growth | Depletion of essential precursors for nucleic acid synthesis (purines, thymidine). | Leads to a bacteriostatic effect, inhibiting bacterial growth and replication. | nih.govopenstax.org |
Structure Activity Relationship Sar Studies and Scaffold Optimization of 2 2 Aminophenylsulfonyl Acetic Acid Derivatives
Systematic Exploration of Structural Variations and their Impact on Biological Activity
The biological activity of 2-(2-aminophenylsulfonyl)acetic acid derivatives is intricately linked to their molecular structure. Variations in substituents on the aminophenyl and sulfonyl moieties, as well as the stereochemistry of the molecule, can lead to significant changes in their biological profiles.
Effects of Substituents on the Aminophenyl and Sulfonyl Moieties
The aminophenyl and sulfonyl groups are critical components of the this compound scaffold, and modifications to these moieties have been a key focus of SAR studies. The nature and position of substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Research on related sulfonamide-containing compounds has demonstrated the profound impact of substituents. For instance, in a study on a series of novel benzenesulfonamide (B165840) derivatives, the introduction of different heterocyclic groups and alterations to the biphenyl (B1667301) core led to significant variations in binding affinity and functional activity at the AT2 receptor. nih.gov Specifically, compounds with certain substitutions exhibited moderate selectivity and affinity, with some acting as agonists and others as antagonists. nih.gov This highlights the sensitivity of the biological response to the specific substitution pattern.
In another example involving 2-aminothiazole (B372263) sulfonamide derivatives, various substitutions on the benzenesulfonyl ring were explored. ebi.ac.uk The resulting compounds showed a range of antioxidant activities, indicating that the electronic properties of the substituents play a crucial role in their biological function. ebi.ac.uk
| Derivative | Substituent on Aminophenyl Ring | Substituent on Sulfonyl Moiety | Hypothetical Biological Activity (IC50, µM) |
| 1 | H | NH2 | 10.5 |
| 2 | 4-Chloro | NH2 | 5.2 |
| 3 | 4-Methoxy | NH2 | 15.8 |
| 4 | H | Methyl | 8.9 |
| 5 | H | Phenyl | 12.1 |
| 6 | 4-Chloro | Methyl | 3.1 |
This table is a hypothetical representation to illustrate SAR principles and is not based on experimental data for this compound.
Stereochemical Effects on Biological Activity
Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is due to the three-dimensional nature of drug-receptor interactions. For molecules with a chiral center, such as this compound if substituted to create one, the spatial arrangement of atoms can significantly affect binding affinity and efficacy.
While specific studies on the stereochemical effects of this compound derivatives are limited, research on other chiral compounds underscores the importance of this aspect. For example, in a study of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones, the S-isomer was found to be 160-fold more potent in binding assays than the R-isomer. mdpi.com This dramatic difference in activity between enantiomers highlights the stereospecificity of the biological target. mdpi.com Similarly, studies on nature-inspired 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is at play. nih.govijpsr.com
These examples strongly suggest that if chiral derivatives of this compound were synthesized, their biological activity would likely be highly dependent on the specific stereoisomer.
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to determine the specific "bioactive conformation" that is responsible for its biological effect. nih.govnih.gov
For derivatives of this compound, the flexibility arises from the rotation around several single bonds, including the bonds connecting the phenyl ring to the sulfonyl group and the acetic acid moiety to the sulfonyl group. Understanding the preferred conformations is a key step in rational drug design.
While specific conformational analysis studies on this compound are not widely published, techniques such as NMR spectroscopy and computational modeling are standard approaches to elucidate these structural features. nih.govresearchgate.net For instance, in a study of brominated oligonucleotide analogs, NMR and model-building were used to determine the N/S equilibrium of the ribose rings and the orientation of the bases, which were correlated with their biological activity. researchgate.net Computational studies on sulfonamide-modified cannabinoids have also been used to predict binding affinities and understand the interactions with their target, COX-2. nih.gov These methodologies could be applied to this compound derivatives to identify their bioactive conformations.
Scaffold Hopping and Bioisosteric Replacements for Novel Analogs
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel compounds with improved properties. nih.govacs.org Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a chemically different one while maintaining the original biological activity. ebi.ac.uknih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles.
For this compound, the aminophenyl ring and the carboxylic acid moiety are potential candidates for such modifications. For example, the phenyl ring could be replaced by various heterocyclic rings, a common strategy in drug discovery. A study on 2-(thiophen-2-yl)acetic acid-based compounds serves as a relevant example, where the phenyl ring of a lead compound was effectively replaced by a thiophene (B33073) ring, leading to potent inhibitors of mPGES-1. nih.govnih.gov
The carboxylic acid group is another common target for bioisosteric replacement to improve drug-like properties. A wide range of acidic and non-acidic functional groups can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid. The following table provides examples of bioisosteric replacements for a carboxylic acid.
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Carboxylic Acid | Tetrazole | Similar pKa, potential for improved metabolic stability. |
| Carboxylic Acid | Acylsulfonamide | Can enhance potency through additional hydrogen bonding. |
| Carboxylic Acid | Hydroxamic Acid | Can maintain or improve activity, but may have metabolic liabilities. |
| Carboxylic Acid | Squaric Acid | Acidic and can form strong hydrogen bonds. |
These strategies offer avenues to explore new chemical space and develop novel analogs of this compound with potentially superior therapeutic profiles.
Rational Design Principles for Enhanced Potency, Selectivity, and "Drug-likeness"
Rational drug design utilizes the understanding of a biological target and the SAR of lead compounds to design more potent, selective, and "drug-like" molecules. rsc.org This approach aims to optimize the interactions between a ligand and its receptor to maximize efficacy and minimize off-target effects.
For derivatives of this compound, rational design principles can be applied to enhance their therapeutic potential. Key considerations include:
Potency Enhancement: By understanding the key interactions between the molecule and its target through methods like X-ray crystallography or molecular modeling, modifications can be made to strengthen these interactions. For example, adding a substituent that can form an additional hydrogen bond with the target protein can significantly increase potency.
Selectivity Improvement: Achieving selectivity for the desired target over other related proteins is a major goal in drug design. This can be accomplished by exploiting differences in the binding sites of the target and off-target proteins. For instance, designing a molecule that fits into a unique pocket of the target protein that is absent in other proteins can lead to high selectivity. The design of selective COX-2 inhibitors often relies on such principles. nih.gov
"Drug-likeness" Optimization: "Drug-likeness" refers to a balance of physicochemical properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are crucial. For sulfonamide-containing carboxylic acids, modifications are often necessary to improve properties like membrane permeability and oral bioavailability. nih.gov For example, converting a carboxylic acid to an ester or an amide can increase lipophilicity and cell permeability.
By systematically applying these rational design principles, it is possible to transform a lead compound like this compound into a clinical candidate with an optimized therapeutic profile.
Computational Chemistry and in Silico Drug Design for 2 2 Aminophenylsulfonyl Acetic Acid Analogs
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding the structural basis of a ligand's biological activity.
Molecular docking simulations are instrumental in elucidating the specific binding modes of ligands within the active site of a target protein. These simulations can reveal the precise conformation of the ligand-receptor complex and identify the key intermolecular interactions that stabilize the binding. nih.gov For analogs of 2-(2-aminophenylsulfonyl)acetic acid, such as other sulfonamide derivatives, docking studies can pinpoint critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the target's binding pocket. nih.govresearchgate.net
For instance, in studies of sulfonyl-α-L-amino acid derivatives, docking was used to predict the binding geometry of each compound within the target's active site. ekb.eg Similarly, research on novel thiophenyl thiazolyl-pyridine hybrids used docking to investigate their binding mode within the EGFR tyrosine kinase domain. mdpi.com The analysis of these interactions provides a rational basis for the observed biological activity and guides the structure-based design of new, more potent analogs. For example, docking studies on a series of sulfonamide compounds designed as antifungal agents revealed that a high-affinity compound formed strong hydrogen bond and hydrophobic interactions with the target enzyme's amino acid residues. nih.gov These insights are critical for understanding how structural modifications to the this compound scaffold might enhance or alter target engagement. When a ligand binds, it can also induce conformational changes in the protein structure, a factor that computational models help to elucidate. nih.gov
A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often represented as a scoring function value. nih.gov This score provides an estimation of the binding free energy, with lower (more negative) values typically indicating stronger binding. nih.gov These predictions allow for the ranking of different analogs based on their potential potency, helping to prioritize which compounds should be synthesized and tested experimentally.
Various computational methods exist for this purpose, ranging from very fast molecular docking programs like AutoDock and Glide to more rigorous but computationally expensive methods like absolute binding free energy (ABFE) calculations. nih.gov For example, docking studies on a set of designed antifungal sulfonamide derivatives calculated the binding affinities for each compound, with the most potent showing a docking score of -8.5 kcal/mol. nih.gov Similarly, in a study of EGFR inhibitors, the binding energies of various hybrid molecules were calculated and compared to the standard drug erlotinib. mdpi.com
A framework for predicting binding affinity changes due to amino acid substitutions involves using molecular dynamics (MD) simulations to collect binding energy terms, which are then used as descriptors for a predictive neural network. nih.gov Such methods have shown a high correlation between predicted and experimentally determined binding affinities. nih.gov The ability to accurately predict binding affinity is crucial for screening large libraries of virtual compounds and identifying those with the highest probability of being active. nih.gov
Table 1: Example of Binding Affinity Predictions for Drug Analogs from Docking Studies
| Compound/Analog Type | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |
|---|---|---|---|
| Designed Sulfonamide Derivative (Compound 20) | Bryum coronatum protein (3wh1) | -8.5 kcal/mol | nih.gov |
| Thiophenyl Thiazolyl-Pyridine Hybrid | EGFR Tyrosine Kinase | -21.9889 kcal/mol (for reference Erlotinib) | mdpi.com |
| Non-small Cell Lung Cancer Therapeutic Agent (Compound 25) | EGFR | -138.329 kcal/mol | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of novel compounds and for understanding which structural features are important for efficacy.
Two-dimensional QSAR (2D-QSAR) methodologies establish a relationship between the biological activity of a series of compounds and their 2D structural properties, known as molecular descriptors. These descriptors can include physicochemical properties like molecular weight, logP, and molar refractivity, as well as topological indices that describe molecular shape and branching.
In the context of this compound analogs, 2D-QSAR studies can be highly valuable. For instance, a 2D-QSAR study was performed on a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates to create validated models for predicting their inhibitory activity against specific cancer-associated enzyme isoforms. nih.gov These models help to elucidate the key descriptors that control the biological activity, allowing for the prediction of potency for newly designed derivatives. nih.gov Similarly, 2D-QSAR modeling has been successfully applied to potential therapeutic agents for non-small cell lung cancer to develop highly predictive models for screening and identifying promising compounds. nih.gov
Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique where molecules are placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. nih.govnih.gov These field values are then correlated with the biological activity to generate a predictive model.
This approach has been successfully applied to various classes of compounds, including derivatives structurally related to the this compound scaffold. For example, a 3D-QSAR study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors yielded a robust CoMFA model. nih.gov The model's contour maps revealed that electrostatic and hydrophobic fields were critical for inhibitory activity, providing clear guidance for future drug design. nih.gov Another technique, Comparative Molecular Similarity Indices Analysis (CoMSIA), extends this by calculating additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govresearchgate.net
The statistical robustness of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a model with strong predictive power. nih.govnih.govmdpi.com
Virtual Screening for Hit Identification and Lead Generation
Ligand-Based Virtual Screening Approaches
Ligand-based virtual screening (LBVS) is a computational strategy that leverages the knowledge of known active compounds to identify new molecules with similar properties from large chemical databases. nih.govresearchgate.net This method is particularly useful when the three-dimensional structure of the biological target is unknown. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.
For analogs of this compound, LBVS can be initiated by using a known active sulfonamide as a template. Techniques such as 3D shape-based screening and pharmacophore modeling are central to this approach. A pharmacophore model defines the essential steric and electronic features required for biological activity. In a study on diaryl acylsulfonamide analogs, a ligand-based 3D-QSAR (Quantitative Structure-Activity Relationship) model was developed to understand the structural requirements for their inhibitory activity. mdpi.com The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. For a set of sulfonamide inhibitors of carbonic anhydrase II, a receptor-based CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.623 and a non-cross-validated correlation coefficient (r²) of 0.986, indicating a robust predictive model. nih.gov
Table 1: Representative 3D-QSAR Results for Sulfonamide Analogs
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions | Reference |
| CoMFA | 0.623 | 0.986 | Steric and Electrostatic | nih.gov |
| CoMSIA | 0.562 | 0.987 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |
| CoMFA | 0.802 | 0.979 | Electrostatic, Hydrophobic, H-bond Donor | nih.gov |
| CoMSIA | 0.799 | 0.982 | Electrostatic, Hydrophobic, H-bond Donor | nih.gov |
These models can then be used to screen virtual libraries for novel compounds that fit the pharmacophoric and steric requirements, prioritizing them for further investigation.
Structure-Based Virtual Screening Approaches
When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or through homology modeling, structure-based virtual screening (SBVS) becomes a powerful tool. swissadme.ch SBVS involves docking a library of compounds into the binding site of the target and scoring their potential interactions. researchgate.netacs.orgswissadme.ch
For analogs of this compound, SBVS could be used to identify potential inhibitors of a specific enzyme, for example, carbonic anhydrase, a common target for sulfonamides. mdpi.com In a study aimed at identifying new carbonic anhydrase inhibitors, a virtual screening campaign was conducted on sulfonamide analogs. nih.gov The process typically involves preparing the protein and ligand structures, performing the docking using software like AutoDock Vina, and then ranking the compounds based on their predicted binding affinity (docking score). In one such study on a benzenesulfonamide derivative, a docking score of -9.782 was achieved against carbonic anhydrase II. ri.se
Table 2: Example of Structure-Based Virtual Screening Results for Sulfonamide Analogs against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Benzenesulfonamide Derivative | CA II | -9.782 | Zn, Thr199 | ri.se |
| Benzenesulfonamide Derivative | CA IX | -7.466 | Zn, Thr199 | ri.se |
| Enaminone-Sulfonamide 1 | CA II | -8.099 | Zn, Thr199, His94 | mdpi.com |
| Enaminone-Sulfonamide 2 | CA II | -7.053 | Zn, Thr199, His94 | mdpi.com |
The top-ranked compounds from SBVS are then selected for experimental validation, significantly reducing the number of compounds that need to be synthesized and tested.
Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational landscape and how it interacts with a biological target. researchgate.netnih.gov For analogs of this compound, MD simulations can be used to understand their flexibility, preferred conformations in solution, and the stability of their binding to a protein.
Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to evaluate compactness, and the solvent-accessible surface area (SASA) to understand the exposure of the molecule to the solvent. researchgate.netresearchgate.netnih.gov In a study of sulfonamide derivatives as BRD4 inhibitors, MD simulations were performed to confirm the stability of the ligand-protein complexes. nih.gov Similarly, simulations of phenylsulfonamide unbinding from carbonic anhydrase II revealed the importance of key residues like Leu198, Thr199, and Thr200 in the binding process. pku.edu.cn
Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be performed on MD simulation trajectories to estimate the strength of the protein-ligand interaction. researchgate.netfrontiersin.org For a series of N-sulphonyl-glutamic acid inhibitors, MM-PBSA calculations showed that non-polar van der Waals interactions were the main driving force for binding. researchgate.net
Table 3: Representative Molecular Dynamics Simulation Parameters for Sulfonamide Analog-Protein Complexes
| System | Simulation Length (ns) | Average RMSD (Å) | Average Rg (Å) | Binding Free Energy (kcal/mol) | Reference |
| Sulfonamide-BRD4 Complex | 100 | ~2.5 | Stable | Not Reported | nih.gov |
| SulfaE-pTPI (active site) | 900 | Not Reported | Not Reported | -71.62 | researchgate.net |
| SulfaE-hTPI (active site) | 900 | Not Reported | Not Reported | -84.40 | researchgate.net |
| Simeprevir-Mpro Complex | 100 | 1.81 ± 0.30 | Stable | Not Reported | researchgate.net |
These simulations are crucial for refining docked poses, understanding the determinants of binding affinity and selectivity, and predicting the kinetic parameters of binding.
Theoretical Chemistry Approaches (e.g., Density Functional Theory Calculations)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound and its analogs.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.combiomedres.us For a series of thiazole-bearing sulfonamide analogs, DFT calculations were used to determine their electronic properties and relate them to their inhibitory activities. tandfonline.com In another study on 5-aryl thiophenes with sulphonylacetamide moieties, DFT was used to gain insights into their structural properties and reactive sites through molecular electrostatic potential (MEP) mapping. nih.gov
Table 4: DFT Calculated Electronic Properties of Representative Sulfonamide Analogs
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
| Thiazole-sulfonamide analog 1 | -8.36 | -0.46 | 7.91 | tandfonline.com |
| Thiazole-sulfonamide analog 15 | -8.38 | Not Reported | >7.92 | tandfonline.com |
| Thiazole-sulfonamide analog 21 | Not Reported | Not Reported | -6.62 | tandfonline.com |
| Sulfonamide YM-1 | Not Reported | Not Reported | 2.64 | nih.gov |
| Sulfonamide YM-2 | Not Reported | Not Reported | 3.12 | nih.gov |
| Sulfonamide YM-3 | Not Reported | Not Reported | 2.78 | nih.gov |
These theoretical calculations can guide the rational design of new analogs with improved electronic properties for better target interaction.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). ri.senih.gov In silico ADME prediction tools are widely used to filter out compounds with undesirable pharmacokinetic properties early in the drug discovery pipeline. nih.gov
A variety of computational models, such as those available through web servers like SwissADME and pkCSM, can predict a wide range of ADME properties. nih.govnih.gov These include physicochemical properties (e.g., lipophilicity as logP, topological polar surface area or TPSA), absorption parameters (e.g., human intestinal absorption, Caco-2 permeability), distribution properties (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 enzyme inhibition), and excretion pathways. For a series of sulfonamide derivatives, in silico ADME predictions were used to assess their drug-likeness and pharmacokinetic profiles. nih.govnih.gov
Table 5: Predicted ADME Properties for Representative Sulfonamide Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Human Intestinal Absorption (%) | CYP2D6 Inhibitor | Reference |
| Sulfonamide-pyridine 15a | Not Reported | Not Reported | Not Reported | High | No | nih.gov |
| Sulfonamide-pyridine 15b | Not Reported | Not Reported | Not Reported | High | No | nih.gov |
| Benzimidazole 11b | 423.49 | 3.24 | < 140 | Good | Not Reported | nih.gov |
| Benzimidazole 11k | 484.93 | 4.64 | < 140 | Good | Not Reported | nih.gov |
These predictions are invaluable for prioritizing compounds that are more likely to have favorable pharmacokinetic properties in vivo, thereby reducing the attrition rate of drug candidates in later stages of development.
Advanced Analytical and Spectroscopic Methodologies in Research on 2 2 Aminophenylsulfonyl Acetic Acid
Chromatographic Techniques for Analysis and Purification
The purification and analysis of 2-(2-aminophenylsulfonyl)acetic acid rely heavily on chromatographic techniques, which separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. molnar-institute.comwu.ac.th The choice of technique is dictated by the physicochemical properties of the analyte, such as its polarity, ionizability, and volatility. For a multifunctional compound like this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly suitable. molnar-institute.comnih.gov Purification of related sulfonamide compounds from reaction mixtures or for obtaining high-purity material often involves preparative chromatography or recrystallization from solvents like aqueous isopropanol. google.comnih.gov
HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. Method development focuses on optimizing the separation of the target analyte from impurities or other components.
Stationary Phase Selection: Reversed-phase (RP) HPLC is the most common mode used for sulfonamide analysis. nih.gov C18 and C8 columns are frequently employed, offering a hydrophobic stationary phase that retains the analyte based on its polarity. wu.ac.thajol.info For instance, a Kromasil-C18 column (250 x 4.6mm, 5µm) has been successfully used for separating related pharmaceutical compounds. jchr.org The choice between C18 and C8 depends on the required hydrophobicity, with C18 providing stronger retention for non-polar compounds.
Mobile Phase Composition: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. molnar-institute.comajol.info The pH of the mobile phase is a critical parameter for ionizable compounds. Since this compound has both an acidic carboxylic group and a basic amino group, pH control is essential to ensure consistent retention time and peak shape. Acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid are often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry on reversed-phase columns. nih.govmdpi.com A typical mobile phase might involve a gradient elution with 0.1% formic acid in water and acetonitrile. ajol.info
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte, often around 250-270 nm for aromatic sulfonamides. wu.ac.thajol.info
A summary of typical HPLC parameters for related compounds is presented below.
Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Analytes
| Parameter | Description | Example |
|---|---|---|
| Column | Stationary phase used for separation. | Kromasil C18 (250 x 4.6mm, 5µm) jchr.org |
| Phenomenex C8(2) Luna (150 mm × 2.0 mm, 3 µm) mdpi.com | ||
| Mobile Phase | Solvents used to carry the analyte through the column. | A: 0.1% Formic Acid in WaterB: Acetonitrile/Methanol ajol.info |
| Elution Mode | Method of changing mobile phase composition. | Gradient Elution ajol.infomdpi.com |
| Flow Rate | Speed at which the mobile phase moves through the column. | 1.0 mL/min ajol.infojchr.org |
| Detection | Technique used to visualize the analyte post-separation. | UV Absorbance at 250 nm or 265 nm wu.ac.thajol.info |
| Column Temp. | Operating temperature for the column. | 25 °C or 30 °C wu.ac.thmdpi.com |
This table is a composite of methods for related compounds and illustrates a potential starting point for this compound.
Gas chromatography is generally reserved for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar amino and carboxylic acid functional groups, which can lead to poor peak shape and thermal degradation in the GC inlet and column. nih.gov
To overcome these limitations, derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. nih.govnih.gov This process involves chemically modifying the polar functional groups.
Esterification: The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or ethyl ester).
Acylation/Silylation: The amino group can be derivatized through acylation (e.g., with an anhydride) or silylation to reduce its polarity. nih.gov
Sulfonyl Halide Formation: It has been shown that aminobenzenesulfonic acids can be analyzed by GC after conversion to their corresponding sulfonyl chlorides. capes.gov.br
A common derivatization strategy for amino acids involves reaction with chloroformates (e.g., methyl or isobutyl chloroformate) in an alcohol medium, which derivatizes both the amino and carboxylic acid groups simultaneously. nih.govnih.gov After derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govrjptonline.org
LC-MS and its tandem version, LC-MS/MS, are powerful techniques that combine the separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. acgpubs.org This makes it the preferred method for detecting and quantifying trace levels of sulfonamides and related compounds in complex matrices. perkinelmer.comresearchgate.netoup.com
The compound is first separated on an LC column, similar to standard HPLC. The eluent from the column is then directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, as it is a soft ionization method suitable for polar and non-volatile molecules. acgpubs.org Analysis is typically performed in positive ion mode, monitoring the protonated molecule [M+H]⁺. usda.gov
For enhanced selectivity and confirmation, tandem mass spectrometry (MS/MS) is used. In this mode, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and increases confidence in analyte identification and quantification. acgpubs.orgusda.gov
While LC-MS can analyze many compounds without derivatization, certain strategies can be employed to improve chromatographic performance or enhance the ionization efficiency and thus the sensitivity of the analysis. nih.govnih.gov This is particularly relevant when analyzing amino-containing compounds.
Several derivatization reagents have been developed to target the amino group, improving retention on reversed-phase columns and increasing the signal response in the mass spectrometer.
Urea (B33335) Derivatization: Amino acids can be derivatized with urea to form carbamoyl (B1232498) amino acids. This simple method improves separation on reversed-phase columns and increases the UV response. nih.gov
Phosphonium (B103445) Reagents: Reagents like (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) react with amino groups to introduce a permanently charged phosphonium moiety. This significantly enhances ionization efficiency in positive-mode ESI-MS, leading to detection limits in the sub-fmol range. nih.gov
Diethyl Ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds, and the resulting derivatives show a characteristic neutral loss of an ethanol (B145695) molecule upon fragmentation, which is useful for targeted screening using neutral loss scans in MS/MS. ut.ee
Butylation: A method using 1-bromobutane (B133212) can derivatize multiple functional groups (amino, carboxyl, and phenolic hydroxyl), improving the hydrophobicity and basicity of the amino acids, leading to high sensitivity in LC-MS/MS. rsc.org
Table 2: Derivatization Reagents for Enhanced LC-MS Sensitivity of Amino-Containing Compounds
| Derivatization Reagent | Target Functional Group | Principle of Enhancement | Reference |
|---|---|---|---|
| Urea | Amino | Forms carbamoyl amino acids, improving chromatography and UV response. | nih.gov |
| SPTPP | Amino | Introduces a pre-charged positive ion tag for enhanced ESI+ sensitivity. | nih.gov |
| DEEMM | Amino | Creates derivatives with a predictable neutral loss for targeted MS scans. | ut.ee |
LC-MS/MS is a definitive tool for both the qualitative confirmation and quantitative measurement of analytes.
Qualitative Analysis: The identity of a compound is confirmed by comparing its retention time and mass spectral data with that of a certified reference standard. For tandem MS, the ratio of two or more specific MRM transitions must match that of the standard, providing very high confidence in the identification. usda.gov
Quantitative Analysis: Quantification is typically achieved using an internal standard, often a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled). acgpubs.orgnih.gov A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. usda.govnih.gov Method validation for quantitative analysis involves assessing several key parameters according to established guidelines. researchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Correlation coefficients (r²) are typically expected to be >0.99. rsc.orgnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For sulfonamides, LOQs can be in the low µg/kg (ppb) range. researchgate.netoup.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision measures the repeatability of the analysis. nih.govresearchgate.net
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. The high selectivity of MRM in LC-MS/MS ensures excellent specificity. acgpubs.org
Ion exchange and ion exclusion chromatography are specialized LC techniques particularly suited for the separation of ionic species like carboxylic acids and amino acids. nih.govagbooth.comharvardapparatus.com
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. agbooth.comharvardapparatus.com A stationary phase with covalently bound charged functional groups is used. For a compound like this compound, which is amphoteric, the separation can be manipulated by adjusting the pH of the mobile phase.
At a low pH (e.g., <2), the carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge), allowing the molecule to bind to a cation exchanger (negatively charged stationary phase).
At a high pH (e.g., >10), the amino group is neutral, and the carboxylic acid is deprotonated (negative charge), allowing it to bind to an anion exchanger (positively charged stationary phase). Elution is achieved by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase. agbooth.comharvardapparatus.com
Ion-Exclusion Chromatography (IELC): This method is effective for separating strong inorganic acids from weaker organic acids like carboxylic acids. nih.govoup.com The stationary phase is typically a high-capacity ion exchange resin of the same charge as the analyte ions. For carboxylic acids (anions), an anion exchange resin would be used, which repels the analyte anions. oup.com More commonly for acids, a cation exchange resin is used. The charged functional groups on the resin create a Donnan membrane that excludes anionic analytes from the pores of the stationary phase, causing them to elute earlier than neutral molecules. oup.com The separation of aromatic acids can be challenging due to hydrophobic interactions with the resin's polymer backbone, but this can be managed by adding organic modifiers to the mobile phase. nih.govoup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Spectroscopic Characterization for Structural Elucidation and Confirmation
Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing the connectivity of atoms and the nature of functional groups. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy is typically employed to build a complete and verified structural profile of this compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A proton NMR spectrum would confirm the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, and the amine protons. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The methylene protons adjacent to the sulfonyl group would likely appear as a singlet, while the carboxylic acid proton would present as a broad singlet. The amine protons would also typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule. Key expected signals include a peak for the carbonyl carbon of the carboxylic acid group at the downfield end of the spectrum (typically ~170-180 ppm), multiple signals in the aromatic region (approx. 110-150 ppm) corresponding to the six carbons of the benzene ring, and a signal for the aliphatic methylene carbon.
2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would reveal correlations between adjacent protons, helping to decipher the spin-spin coupling network in the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Aromatic CH | 6.7 - 7.8 | Multiplet (m) |
| Methylene (-CH₂-) | ~4.2 | Singlet (s) |
| Amine (-NH₂) | ~4.5 (broad) | Singlet (s) |
| Carboxylic Acid (-COOH) | >10 (broad) | Singlet (s) |
| Aromatic C-NH₂ | - | - |
| Aromatic C-SO₂ | - | - |
HRMS is an indispensable technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (molecular formula: C₈H₉NO₄S), HRMS would be used to determine its exact mass to within a few parts per million (ppm). This high level of accuracy allows for the confident determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The analysis is typically performed using electrospray ionization (ESI), which would likely show the protonated molecule [M+H]⁺ as the base peak.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₈H₁₀NO₄S⁺ | 216.0325 |
| [M+Na]⁺ | C₈H₉NNaO₄S⁺ | 238.0144 |
| [M-H]⁻ | C₈H₈NO₄S⁻ | 214.0179 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming the presence of the amine, sulfonyl, and carboxylic acid groups. Key absorptions would include the O-H stretch of the carboxylic acid, the N-H stretches of the primary amine, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric S=O stretches of the sulfonyl group.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Primary Amine | N-H stretch | 3300-3500 (two bands) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Sulfonyl | S=O asymmetric stretch | 1300-1350 |
| Sulfonyl | S=O symmetric stretch | 1140-1180 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The aminophenyl group in this compound acts as a chromophore, which would result in characteristic absorbance peaks in the UV region. While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a powerful, non-destructive tool for quantitative analysis.
By preparing a series of solutions of the purified compound at known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax), a calibration curve based on the Beer-Lambert law (A = εbc) can be constructed. This curve allows for the accurate determination of the concentration of unknown samples and can be used as a straightforward method for assessing purity, as the presence of UV-active impurities would alter the shape of the spectrum or the measured absorbance.
2 2 Aminophenylsulfonyl Acetic Acid As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Novel Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. Typically, bifunctional molecules like 2-(2-Aminophenylsulfonyl)acetic acid, which contains an amine, a carboxylic acid, and a sulfonyl group, would be expected to serve as versatile precursors for cyclization reactions. The aromatic amine and the acetic acid moiety could theoretically undergo intramolecular condensation to form various fused heterocyclic systems. However, no specific studies detailing the cyclization reactions of this compound to produce novel heterocyclic systems were identified. Research on related structures, such as other aminophenylacetic acid derivatives or compounds with sulfonyl groups, demonstrates a wide range of synthetic possibilities, but these cannot be directly attributed to the subject compound. nih.gov
Development of Polymeric and Scaffold Materials
The development of new polymers and functional biomaterial scaffolds is a rapidly advancing field. However, the role of this compound in this area appears to be undocumented.
Electrospinning Applications in Biomaterial Fabrication
Electrospinning is a common technique for producing nanofibers for tissue engineering scaffolds. Polymers are often dissolved in solvents like acetic acid for this process. While the general methodology is well-established for a variety of natural and synthetic polymers, there is no literature available that describes the incorporation of this compound as a monomer or a functional component within an electrospun polymer matrix for biomaterial fabrication.
Surface Modification of Biomaterial Scaffolds (e.g., aminolysis)
Surface modification is crucial for improving the biocompatibility of biomaterial scaffolds. Aminolysis is a chemical process that introduces amine groups onto a polymer surface to enhance cell adhesion. This reaction involves splitting a molecule by an amine. While aminolysis is a widely used technique for modifying polyester (B1180765) scaffolds, the use of this compound as the aminating agent is not described in the scientific literature. The bifunctional nature of this compound could theoretically offer further sites for modification, but its practical application for this purpose has not been reported.
Synthesis of Complex Bioactive Molecules and Chemical Probes
Chemical building blocks are fundamental to the synthesis of new drugs and diagnostic tools. The distinct functionalities within this compound suggest its potential as a scaffold in medicinal chemistry. However, a review of the literature did not yield any examples of its use as a synthetic intermediate in the construction of complex bioactive molecules or chemical probes. While research exists on the synthesis of bioactive molecules from structurally similar starting materials, such as 2-(thiophen-2-yl)acetic acid derivatives, these findings are not transferable to this compound.
Future Directions and Emerging Research Avenues for 2 2 Aminophenylsulfonyl Acetic Acid Research
Exploration of Novel Biological Targets and Therapeutic Areas
While the initial interest in sulfonamide derivatives has been extensive, the specific therapeutic landscape for 2-(2-aminophenylsulfonyl)acetic acid remains ripe for exploration. Future research will focus on identifying and validating novel biological targets to broaden its potential applications.
Oncology: A significant area of investigation involves the role of sulfonamides in cancer therapy. Research has revealed a class of antitumor sulfonamides that function by blocking the cell cycle progression in the G1 phase, a critical checkpoint for cell proliferation and differentiation. nih.gov For instance, the compound N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) has shown considerable antitumor activity against human colon carcinoma by inducing this G1 arrest. nih.gov Future studies on derivatives of this compound could explore similar mechanisms, targeting cyclin-dependent kinases (CDKs) or other proteins crucial for G1/S transition. The structural similarity to compounds like 2-(thiophen-2-yl)acetic acid, which have been investigated as mPGES-1 inhibitors with anticancer effects, suggests that derivatives could be designed to target enzymes involved in tumor-promoting inflammation. nih.gov
Cardiovascular and Neurological Disorders: The versatility of the sulfonamide scaffold is evident in its ability to target receptors beyond traditional enzymatic pathways. Novel biphenylsulfonamide derivatives have been successfully designed as selective antagonists for the Angiotensin II Type 2 (AT2) receptor, a target implicated in cardiovascular regulation and neuropathic pain. nih.govresearchgate.net This opens an avenue for developing this compound derivatives as potential therapeutics for hypertension or neurological conditions. By modifying the core structure, researchers can fine-tune selectivity and functional activity, potentially shifting a compound from an antagonist to an agonist, as has been demonstrated with other sulfonamide series. nih.gov
Inflammatory Diseases: The acetic acid moiety, combined with the sulfonyl group, presents opportunities for targeting key mediators of inflammation. The development of derivatives could be guided by research on other acetic acid-based compounds that have shown promise as anti-inflammatory agents.
| Therapeutic Area | Potential Biological Target | Rationale/Example | Reference |
|---|---|---|---|
| Oncology | G1 Phase Cell Cycle Proteins (e.g., CDKs) | Certain sulfonamides induce G1 arrest in cancer cells, inhibiting proliferation. E.g., E7070 in colon carcinoma. | nih.gov |
| Oncology / Inflammation | Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) | Structurally related acetic acid compounds show inhibitory activity, affecting inflammation and cancer cell growth. | nih.gov |
| Cardiovascular / Neurological | Angiotensin II Type 2 (AT2) Receptor | Biphenylsulfonamide derivatives have been developed as selective AT2 receptor antagonists, relevant for blood pressure and pain. | nih.govresearchgate.net |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including derivatives of this compound. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process and improving the probability of success. nih.govymerdigital.com
Target Identification and Validation: AI algorithms can sift through extensive biological data from genomics, proteomics, and scientific literature to identify and validate novel biological targets for which derivatives of this compound might be effective. nih.gov
Virtual Screening and de Novo Design: ML models can be trained on large libraries of chemical compounds and their known biological activities. researchgate.net This allows for rapid virtual screening of thousands of potential derivatives of this compound against a specific target, prioritizing those with the highest predicted affinity and best drug-like properties. nih.gov Furthermore, generative AI models can design entirely new molecules (de novo design) based on the core scaffold, optimized for specific interactions with a target protein. ymerdigital.com
Property Prediction: A critical application of AI is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov By flagging molecules with potentially poor solubility, bioavailability, or high toxicity early in the pipeline, researchers can focus resources on the most promising candidates, reducing costly late-stage failures. nih.govymerdigital.com This can reduce the time and cost of development phases by 40-80%. bpasjournals.com
| Application Area | AI/ML Technique | Specific Function | Reference |
|---|---|---|---|
| Target Identification | Natural Language Processing, Network Analysis | Analyze literature and biological data to propose novel drug targets. | nih.govnih.gov |
| Hit Identification | Machine Learning, Deep Learning (e.g., GNNs) | Conduct large-scale virtual screening of derivative libraries to predict binding affinity. | nih.govymerdigital.com |
| Lead Optimization | Generative Models, QSAR Models | Design novel derivatives with improved efficacy and predict structure-activity relationships. | researchgate.net |
| Preclinical Development | Predictive Analytics | Forecast physicochemical properties, bioavailability, and potential toxicity (ADMET). | nih.gov |
Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)
The synthesis of diverse libraries of this compound derivatives for screening requires efficient, scalable, and sustainable chemical methods. Modern synthetic strategies like flow chemistry and photocatalysis offer significant advantages over traditional batch synthesis.
Flow Chemistry: Performing reactions in continuous flow reactors, rather than in conventional round-bottom flasks, provides superior control over reaction parameters such as temperature, pressure, and mixing. acs.org This leads to higher yields, improved safety, and easier scalability. For sulfonamide synthesis, automated flow-through processes have been developed to create extensive compound libraries with high purity, minimizing waste and eliminating the need for extensive purification. nih.govacs.org This technology is ideal for rapidly generating a wide array of derivatives of this compound for biological evaluation. acs.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis. nih.gov It allows for the formation of chemical bonds under exceptionally mild conditions (room temperature) using light as an energy source. rsc.orgsemanticscholar.org Recent breakthroughs include transition-metal-free photocatalytic methods for synthesizing structurally diverse arylsulfonamides. rsc.org These methods can utilize abundant precursors and avoid the toxic reagents and harsh conditions associated with conventional sulfonamide synthesis, making the production process more sustainable and cost-effective. rsc.orgresearchgate.net
| Methodology | Key Advantages | Relevance to this compound | Reference |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, can have safety concerns, and may produce significant waste. | rsc.org |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, and process automation. Rapid library synthesis. | Enables the efficient and eco-friendly production of a large library of derivatives for high-throughput screening. | acs.orgnih.govacs.org |
| Photocatalysis | Mild reaction conditions (room temp.), high selectivity, use of sustainable energy (light), avoids harsh reagents. | Offers a green and innovative route to synthesize novel derivatives that may not be accessible via traditional methods. | rsc.orgresearchgate.netlookchem.com |
Development of Advanced Preclinical Models for Efficacy Studies
To accurately predict the therapeutic potential and guide the clinical development of this compound derivatives, it is crucial to move beyond simplistic two-dimensional (2D) cell cultures. The development and use of advanced preclinical models that better recapitulate human physiology and disease are paramount.
3D Organoids and Spheroids: Three-dimensional cell culture systems, such as tumor organoids or spheroids, more closely mimic the complex cell-cell interactions and microenvironment of actual human tissues. For anticancer research, testing derivatives on patient-derived organoids can provide a much clearer indication of efficacy than standard cell lines.
Patient-Derived Xenografts (PDX): In oncology, PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse. These models maintain the genetic and histological characteristics of the original tumor, offering a highly predictive platform to evaluate the in vivo anticancer activity of new compounds. researchgate.net Preclinical studies for other novel sulfonamides have successfully used xenograft mouse models to demonstrate significant tumor reduction. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-aminophenylsulfonyl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation and subsequent functionalization. For example, regioselective bromination of arylacetic acid derivatives in acetic acid (as demonstrated for analogous compounds ) can guide protocol design. Reaction parameters such as solvent polarity (acetic acid vs. DMF), temperature (room temp. vs. reflux), and stoichiometry of reagents (e.g., bromine or sulfonating agents) critically affect regioselectivity and yield. Purification via recrystallization or column chromatography should be optimized using melting point analysis and HPLC to confirm purity.
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural determination. For example, SHELX software can refine hydrogen-bonding patterns and confirm the spatial arrangement of the sulfonyl and amino groups. Key parameters include bond lengths (e.g., S–O bonds ~1.43–1.48 Å ) and torsion angles between the phenyl ring and acetic acid moiety. Discrepancies between computational models (e.g., DFT) and experimental data should be analyzed using R-factor convergence and electron density maps .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and mass spectrometry. In NMR, the sulfonyl group deshields adjacent protons (e.g., aromatic protons at δ 7.2–8.0 ppm), while IR confirms sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₈H₉NO₄S: 230.02 g/mol).
Advanced Research Questions
Q. How do electronic effects of the sulfonyl and amino groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group is electron-withdrawing, activating the phenyl ring for electrophilic substitution at specific positions. For instance, bromination may occur para to the sulfonyl group, while the amino group (electron-donating) directs reactions ortho/para to itself. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites . Experimental validation via kinetic studies under varying pH and temperature conditions is recommended.
Q. What strategies address contradictions in reported hydrogen-bonding motifs for arylacetic acid derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic variations or solvent effects. For example, shows carboxylic acid dimers with R₂²(8) motifs , while highlights centrosymmetric dimers with C–H⋯O interactions . Graph-set analysis and temperature-dependent crystallography can differentiate intrinsic vs. environment-driven bonding. Compare Hirshfeld surfaces and fingerprint plots across studies to resolve inconsistencies.
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). QSAR models can correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and compare with structurally related compounds like 2-(4-hydroxy-3-methoxyphenyl)acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
